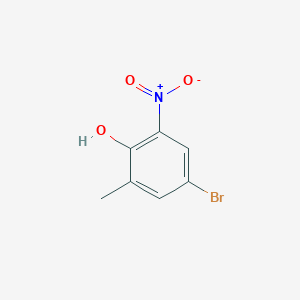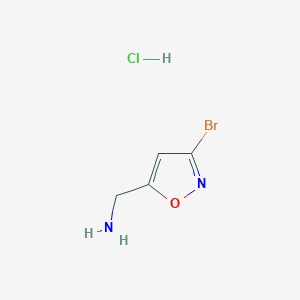
4-Bromo-2-methyl-6-nitrophenol
Descripción general
Descripción
4-Bromo-2-methyl-6-nitrophenol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which is also substituted with a methyl group. This structure has been explored for its potential in forming complexes, its inhibitory activities, and its spectroscopic and structural characteristics.
Synthesis Analysis
The synthesis of related compounds to 4-Bromo-2-methyl-6-nitrophenol has been reported through various methods. For instance, a Schiff base compound with a similar bromo-nitrophenol moiety was synthesized using a solvent-free mechanochemical green grinding method, which is an environmentally friendly approach . Another study reported the synthesis of 2-bromo-4-nitrophenol through a diazotization reaction followed by the Sandmeyer reaction, and then a nucleophilic substitution reaction, indicating a multi-step synthetic pathway that could be optimized for commercial production .
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-Bromo-2-methyl-6-nitrophenol has been elucidated using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction methods. These studies have revealed the existence of strong intramolecular hydrogen bonding, the formation of chelate structures in complexes, and the presence of enol forms in the solid state . The crystal structure of one such compound was determined to be monoclinic .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4-Bromo-2-methyl-6-nitrophenol has been investigated through their ability to form complexes with metals such as zinc(II) ions. The solvent effect on complexation has been studied, showing that isopropanol is a better solvent than ethanol for complex formation . Additionally, the nitration of related compounds has been explored, leading to various nitro-substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Bromo-2-methyl-6-nitrophenol have been extensively studied. These compounds exhibit interesting spectroscopic properties, which have been analyzed both experimentally and theoretically using DFT calculations . The studies have also looked into the electronic properties, such as molecular orbitals and electrostatic potential, as well as nonlinear optical properties, suggesting potential applications in materials science . The influence of different solvents on the properties of these compounds has been a subject of interest, revealing solvent-dependent behavior in terms of tautomerism and prototropic isomerism .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemistry
Preparation of Nitrophenol Derivatives
4-Bromo-2-methyl-6-nitrophenol serves as a precursor in the preparation of various nitrophenol derivatives. The lithiation of 2-bromo-6-nitrophenol derivatives allows for the synthesis of 2-substituted-6-nitrophenols, useful in organic synthesis (Hardcastle, Quayle, & Ward, 1994).
Formation of Nitrocyclohexa-dienones
Nitration of p-halophenols, including 4-bromo-2-methylphenol, leads to the formation of 4-halo-4-nitrocyclohexa-2,5-dienones. This reaction is significant in the study of reaction mechanisms and the synthesis of complex organic compounds (Clewley, Cross, Fischer, & Henderson, 1989).
Spectroscopic and DFT Studies
The synthesized compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been studied for its spectroscopic properties and intermolecular interactions, providing insights into molecular structures and chemical reactivity (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Environmental Science and Toxicology
Toxicity in Methanogenic Systems
Research on nitrophenols, including 4-bromo-2-methyl-6-nitrophenol, has shown their impact on methanogenic systems, which is crucial in understanding environmental pollution and wastewater treatment processes (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Photocatalytic Activity
Investigations into the photocatalytic degradation of nitrophenols, including 4-bromo-2-methyl-6-nitrophenol, reveal potential applications in environmental remediation, particularly in water treatment and pollution control (Chakraborty et al., 2021).
Biodegradation Studies
Studies on the biodegradation of nitrophenols, including 4-bromo-2-methyl-6-nitrophenol, by specific microorganisms like Ralstonia sp. SJ98, offer insights into environmental bioremediation strategies and the breakdown of toxic compounds in nature (Bhushan et al., 2000).
Safety And Hazards
Direcciones Futuras
While specific future directions for “4-Bromo-2-methyl-6-nitrophenol” are not mentioned in the literature, it is noted that the compound is used for research purposes . Therefore, it can be inferred that future directions may involve further exploration of its properties and potential applications in various fields.
Propiedades
IUPAC Name |
4-bromo-2-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNYDIOUTKEIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615259 | |
| Record name | 4-Bromo-2-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-nitrophenol | |
CAS RN |
20294-50-2 | |
| Record name | 4-Bromo-2-methyl-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methyl-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)







